molecular formula C6H9N3O B14214543 6-Azidohex-3-en-2-one CAS No. 823805-87-4

6-Azidohex-3-en-2-one

Cat. No.: B14214543
CAS No.: 823805-87-4
M. Wt: 139.16 g/mol
InChI Key: UZYOPIMXBALEKW-UHFFFAOYSA-N
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Description

6-Azidohex-3-en-2-one is an organic compound that belongs to the class of α-azido ketones. These compounds are known for their versatility and wide range of applications in various fields, including chemistry, biology, and medicine. The presence of both an azido group and a ketone group in its structure makes this compound a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azidohex-3-en-2-one typically involves the reaction of 3-hexen-2-one with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Azidohex-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Azidohex-3-en-2-one involves its ability to participate in nucleophilic substitution reactions, where the azido group acts as a nucleophile. This allows the compound to form various derivatives that can interact with biological targets, such as enzymes and DNA. The azido group can also undergo cycloaddition reactions, forming stable triazole rings that are important in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azidohex-3-en-2-one is unique due to its specific structure, which combines an azido group with a conjugated ketone. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

823805-87-4

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

6-azidohex-3-en-2-one

InChI

InChI=1S/C6H9N3O/c1-6(10)4-2-3-5-8-9-7/h2,4H,3,5H2,1H3

InChI Key

UZYOPIMXBALEKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCN=[N+]=[N-]

Origin of Product

United States

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